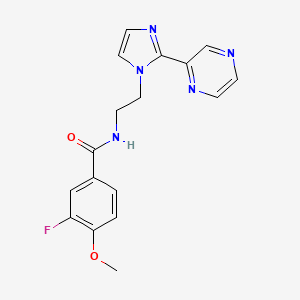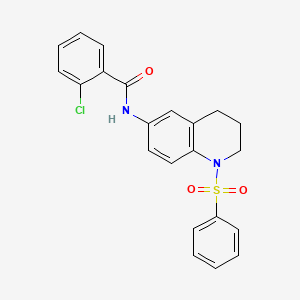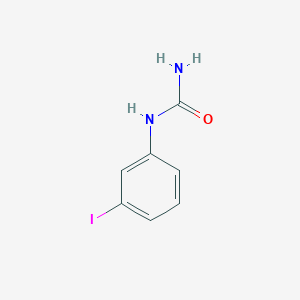![molecular formula C19H16FNO5 B2789497 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1428359-74-3](/img/structure/B2789497.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is a chemical compound that belongs to the family of acetamides. It is a potent and selective inhibitor of the protein kinase B (PKB or Akt) signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, proliferation, differentiation, and survival. This compound has attracted significant attention in the scientific community due to its potential applications in cancer research and drug discovery.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the coupling of two key intermediates, namely 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol and 2-fluorophenoxyacetic acid, followed by amide formation.
Starting Materials
4-hydroxybenzo[d][1,3]dioxole, but-2-yn-1-ol, 2-fluorophenoxyacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide (DMF), diethyl ether, dichloromethane, ethyl acetate, sodium bicarbonate, brine
Reaction
Protection of 4-hydroxybenzo[d][1,3]dioxole with TBDMS chloride in the presence of triethylamine to give TBDMS-protected intermediate, Coupling of TBDMS-protected intermediate with but-2-yn-1-ol in the presence of DCC and DMAP in DMF to give 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol, Protection of 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol with TBDMS chloride in the presence of triethylamine to give TBDMS-protected intermediate, Coupling of TBDMS-protected intermediate with 2-fluorophenoxyacetic acid in the presence of DCC and DMAP in DMF to give N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide, Deprotection of TBDMS groups with sodium bicarbonate in dichloromethane and extraction with ethyl acetate, Washing of organic layer with brine and drying over sodium sulfate, Removal of solvent under reduced pressure to obtain the final product
Mécanisme D'action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide involves the inhibition of the PKB signaling pathway, which is activated by various growth factors and cytokines. This pathway plays a critical role in regulating the survival and growth of cancer cells. By inhibiting this pathway, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide induces apoptosis (programmed cell death) and inhibits the proliferation and migration of cancer cells.
Effets Biochimiques Et Physiologiques
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis (blood vessel formation), and enhancement of the immune response. Moreover, it has been demonstrated to have minimal toxicity and side effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide in lab experiments is its high potency and selectivity towards the PKB signaling pathway. This allows for precise targeting of cancer cells and minimal off-target effects. However, one of the limitations is the complex synthesis method, which may limit its accessibility and availability for some researchers.
Orientations Futures
There are several future directions for the research and development of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide. Some of the potential directions include:
- Optimization of the synthesis method to improve accessibility and scalability
- Evaluation of its efficacy in combination with other cancer therapies
- Investigation of its potential applications in other diseases and conditions, such as diabetes and neurodegenerative disorders
- Development of novel derivatives and analogs with improved potency and selectivity towards the PKB signaling pathway
- Exploration of its mechanism of action and downstream signaling pathways to identify novel targets for cancer therapy.
Applications De Recherche Scientifique
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential applications in cancer research and drug discovery. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. Moreover, it has been demonstrated to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c20-15-5-1-2-6-16(15)24-12-19(22)21-9-3-4-10-23-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOULQFZBVVHRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B2789421.png)

![1-(3-((4-Isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2789423.png)

![Benzo[d]thiazol-2-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2789428.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2789431.png)

![5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789433.png)
![N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789435.png)
![3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2789436.png)